![molecular formula C22H24ClN5O2 B11077155 3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11077155.png)
3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)UREA: Lacks the triazoloazepine core.
N’-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA: Lacks the chlorophenyl group.
N’-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of N’-(3-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA lies in its specific combination of functional groups and the triazoloazepine core, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H24ClN5O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H24ClN5O2/c1-30-19-11-9-18(10-12-19)28(22(29)24-17-7-5-6-16(23)14-17)15-21-26-25-20-8-3-2-4-13-27(20)21/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,24,29) |
InChI Key |
XVVFAULNAMRMGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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